5-Amino-2,4-dichloropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-2,4-dichloropyrimidine and related compounds often involves multi-step chemical reactions that aim to introduce the desired functional groups onto the pyrimidine ring efficiently. For instance, an environmentally friendly, one-pot, ultrasound-promoted synthesis method has been reported for producing derivatives of 5-Amino-2,4-dichloropyrimidine, showcasing the advancements in green chemistry for heterocyclic compound synthesis (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Amino-2,4-dichloropyrimidine derivatives has been extensively studied, revealing insights into their crystallographic and electronic properties. For example, studies on isostructural compounds have shown how N-H...N and N-H...O hydrogen bonds contribute to forming sheets built from rings, highlighting the importance of molecular interactions in determining the structural characteristics of these compounds (Trilleras et al., 2009).
Scientific Research Applications
Inhibition of Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines, including 5-fluoro-2-amino-4,6-dichloropyrimidine, have been found to effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).
Antiviral Properties : Dichloropyrimidines, including 2-amino-4,6-dichloropyrimidine, have shown the ability to inhibit the growth of various RNA and DNA viruses. Their most active compound prevents virus particle assembly by acting on structural virus proteins (Colla et al., 1977).
MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine has been developed to enable the efficient preparation of MGMT inhibitors (Lopez et al., 2009).
Anticancer Agents : A study focusing on the synthesis of novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives as potential anticancer agents employed ultrasound-promoted one-pot synthesis (Tiwari et al., 2016).
Dihydrofolic Reductase Inhibitors : Studies have identified 2-amino-4-mercapto-6-(p-bromoacetamidophenylalkyl)-pyrimidines and 2,4-diamino pyrimidines as irreversible inhibitors of dihydrofolic reductase (Baker et al., 1967).
Antibacterial Activity : 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives have shown strong antibacterial activity against various human bacterial flora, with selectivity against certain strains (Fellahi et al., 1995).
Pharmaceutical Applications : The study of hydrogen bonding processes in pyrimidines, including 5-chloro-2,4-diamino pyrimidines, reveals potential for improving drug action in biology and medicine (Rajam et al., 2017).
Antifungal Properties : Novel 5-hydroxymethylpyrimidines, including derivatives of 2,4-dichloropyrimidine, exhibit promising anticancer and weak antibacterial properties, with some compounds showing significant antifungal properties (Stolarczyk et al., 2021).
Safety And Hazards
Future Directions
Future research could focus on the potential role of this class of molecules as promising tools for new approaches in treating cancers of different histotypes . There is also interest in the synthesis of 4,6-disubstituted pyrimidines , and further exploration of the unique and very attractive mechanism of action for new antiviral drugs .
properties
IUPAC Name |
2,4-dichloropyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHVELYMZLXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292893 | |
Record name | 5-Amino-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-dichloropyrimidine | |
CAS RN |
5177-27-5 | |
Record name | 5177-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlor-pyrimidin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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